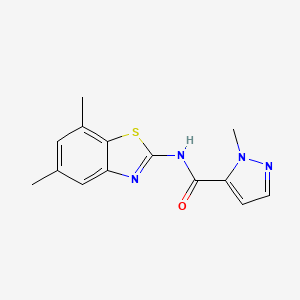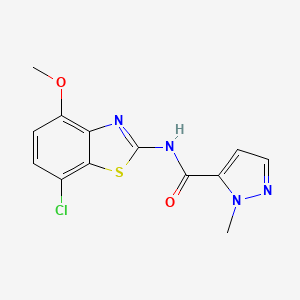![molecular formula C16H22N4O3S B6530304 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide CAS No. 1019097-30-3](/img/structure/B6530304.png)
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide (DMPB) is an organic compound that belongs to a class of compounds known as sulfonamides. It is an important intermediate in the synthesis of various drugs and other compounds. DMPB has a wide range of applications in the fields of medicinal chemistry and drug discovery, and has been studied extensively in the past few years.
Applications De Recherche Scientifique
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been studied extensively for its potential applications in the fields of medicinal chemistry and drug discovery. It has been used as a starting material for the synthesis of various drugs, such as anti-cancer agents, anti-inflammatory agents, and anti-viral agents. It has also been used in the synthesis of various other compounds, such as dyes, pigments, and optical brighteners. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been studied for its potential applications in other areas, such as catalysis, materials science, and biotechnology.
Mécanisme D'action
The exact mechanism of action of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide is not yet fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Inhibition of these enzymes is thought to be responsible for the anti-inflammatory and anti-cancer effects of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to modulate the activity of certain ion channels, which may be responsible for its anti-viral activity.
Biochemical and Physiological Effects
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide can inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. Additionally, 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has been shown to modulate the activity of certain ion channels, which may be responsible for its anti-viral activity. In vivo studies have demonstrated that 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide has anti-inflammatory and anti-cancer effects, as well as anti-viral activity.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in laboratory experiments has several advantages. It is relatively easy to synthesize, and is relatively stable in solution. Additionally, it has a wide range of applications in the fields of medicinal chemistry and drug discovery. However, there are some limitations to the use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in laboratory experiments. It is not water soluble, and must be dissolved in an organic solvent before use. Additionally, it is not very soluble in most organic solvents, and must be heated to high temperatures to achieve a satisfactory level of solubility.
Orientations Futures
There are several potential future directions for the study of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide. These include further research into its mechanism of action, as well as its potential applications in the fields of medicinal chemistry and drug discovery. Additionally, further research could be conducted into the potential use of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide in other areas, such as catalysis, materials science, and biotechnology. Finally, further research could be conducted into the synthesis of novel analogs of 4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide, which could potentially have improved properties and/or greater efficacy.
Méthodes De Synthèse
4-(dimethylsulfamoyl)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]benzamide can be synthesized through a variety of methods, such as the direct sulfonation of benzamide, the reaction of dimethylsulfamoyl chloride with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene, or the reaction of dimethylsulfamoyl chloride with 3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzene sulfonate. The most common method of synthesis is the direct sulfonation of benzamide, which involves the reaction of dimethylsulfamoyl chloride with benzamide in the presence of an acid catalyst.
Propriétés
IUPAC Name |
4-(dimethylsulfamoyl)-N-(5-methyl-2-propan-2-ylpyrazol-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3S/c1-11(2)20-15(10-12(3)18-20)17-16(21)13-6-8-14(9-7-13)24(22,23)19(4)5/h6-11H,1-5H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHZZJXQCVCCFPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(N,N-dimethylsulfamoyl)-N-(1-isopropyl-3-methyl-1H-pyrazol-5-yl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530229.png)

![4-methanesulfonyl-2-[4-(1-methyl-1H-pyrazole-5-carbonyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6530249.png)
![N-(6-chloro-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530270.png)
![N-(5,7-dimethyl-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530274.png)
![N-(1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530285.png)
![N-(4-methoxy-1,3-benzothiazol-2-yl)-1-methyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B6530289.png)
![N-[(2E)-6-fluoro-3-[2-(methylsulfanyl)ethyl]-2,3-dihydro-1,3-benzothiazol-2-ylidene]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B6530297.png)
![N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6530301.png)


![1-methyl-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530332.png)
![1-methyl-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B6530335.png)